4-(bromomethyl)morpholine 4-(bromomethyl)morpholine
Brand Name: Vulcanchem
CAS No.: 35278-97-8
VCID: VC11598088
InChI: InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2
SMILES:
Molecular Formula: C5H10BrNO
Molecular Weight: 180.04 g/mol

4-(bromomethyl)morpholine

CAS No.: 35278-97-8

Cat. No.: VC11598088

Molecular Formula: C5H10BrNO

Molecular Weight: 180.04 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-(bromomethyl)morpholine - 35278-97-8

Specification

CAS No. 35278-97-8
Molecular Formula C5H10BrNO
Molecular Weight 180.04 g/mol
IUPAC Name 4-(bromomethyl)morpholine
Standard InChI InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2
Standard InChI Key ZPICIKUVCJZBLN-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CBr

Introduction

Structural and Chemical Properties

Morpholine derivatives are characterized by their heterocyclic structure, which confers unique electronic and steric properties. In 4-(bromomethyl)morpholine, the bromomethyl group introduces a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Synthesis and Manufacturing

The synthesis of brominated morpholine derivatives often involves halogenation or substitution reactions. For example, 4-(4-(bromomethyl)phenyl)morpholine hydrobromide is synthesized through bromomethylation of a phenyl-morpholine precursor . Similarly, 4-(bromomethyl)morpholine could be synthesized via the bromination of 4-(hydroxymethyl)morpholine using hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

Key Synthetic Challenges

  • Selectivity: Bromination reactions must avoid over-halogenation or ring-opening side reactions. Patent CN109651286B highlights the importance of alkaline conditions and catalysts like potassium carbonate to improve selectivity in morpholine functionalization .

  • Yield Optimization: Methods such as hydrogenation and intramolecular cyclization (as seen in the synthesis of 4-(4-aminophenyl)morpholine-3-one) could be adapted to enhance yields .

Applications in Pharmaceutical Research

Morpholine derivatives are pivotal in drug discovery due to their ability to modulate pharmacokinetic properties. For instance:

Central Nervous System (CNS) Therapeutics

Industrial and Material Science Applications

Polymer Chemistry

Morpholine derivatives improve thermal stability and chemical resistance in polymers. For example, 4-(4-bromophenyl)morpholine is incorporated into specialty resins for high-performance coatings . The bromomethyl group in 4-(bromomethyl)morpholine could facilitate cross-linking in polymer networks, enhancing mechanical strength.

Agrochemical Development

Brominated morpholines are intermediates in herbicides and pesticides. The reactivity of the bromomethyl group enables the synthesis of compounds with tailored bioactivity, such as fungicides targeting plant pathogens .

Future Research Directions

  • Synthetic Methodologies: Developing catalytic systems to improve bromomethylation efficiency and selectivity.

  • Drug Discovery: Screening 4-(bromomethyl)morpholine derivatives for activity against neurodegenerative and infectious diseases.

  • Environmental Impact: Assessing the biodegradation and ecotoxicity of brominated morpholine compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator